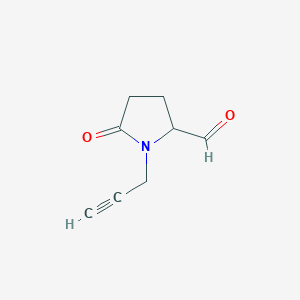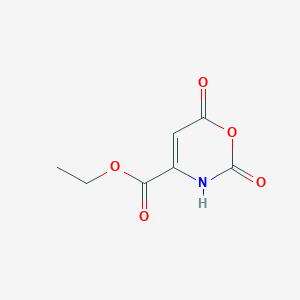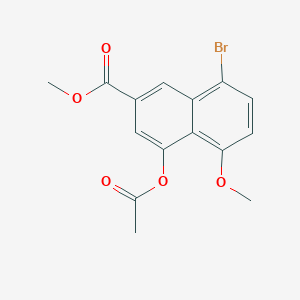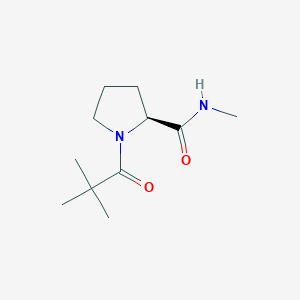![molecular formula C13H6ClF2N3O B13944647 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazide Formation: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring .
科学的研究の応用
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound is studied for its antiviral, antibacterial, and anticancer properties.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine involves its interaction with various molecular targets:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis.
Antiviral and Antibacterial Activity: It disrupts the replication of viruses and bacteria by targeting specific enzymes and proteins essential for their survival.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine share similar structural features and biological activities.
2,5-Disubstituted-1,3,4-Oxadiazoles: These compounds are known for their antioxidant and antiviral properties.
Uniqueness
3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine stands out due to its dual functionality, combining the properties of both the oxadiazole and pyridine rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C13H6ClF2N3O |
|---|---|
分子量 |
293.65 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-(2,5-difluoropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)10-5-9(15)6-17-11(10)16/h1-6H |
InChIキー |
XAMAYNLCEKWJDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=CC(=C3)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)







![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

